1-アセチル-3-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチル

概要

説明

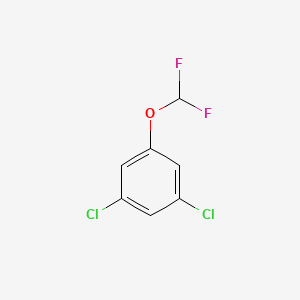

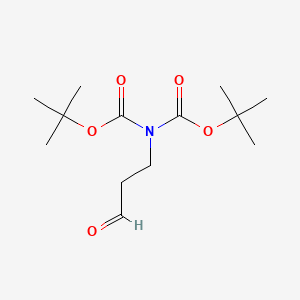

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 478968-45-5 . It has a molecular weight of 198.18 . The IUPAC name for this compound is ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate . The physical form of this compound is a powder .

Synthesis Analysis

While specific synthesis methods for Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate were not found, pyrazoles in general are synthesized through a variety of methods . For instance, 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H- pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .

Molecular Structure Analysis

The InChI Code for Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is 1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12) . The InChI key is WKNBDPJTYUZMKD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a powder that is stored at room temperature . Its molecular weight is 198.18 .

科学的研究の応用

ピラゾール誘導体の合成

1-アセチル-3-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルを含むピラゾール誘導体は、多成分反応、双極子環状付加、およびヒドラジンとカルボニル系の環状縮合などの様々な方法によって合成されます . これらの化合物は、有機合成において非常に高く評価されています .

生物学的用途

ピラゾール誘導体は、抗菌、抗炎症、抗がん、鎮痛、抗痙攣、駆虫、および抗酸化特性など、様々な生物活性を示すことが実証されています .

マラリア原虫熱帯熱マラリア原虫ジヒドロオロテートデヒドロゲナーゼの阻害剤

1-アセチル-3-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルを含む一部のピラゾール誘導体は、マラリア原虫のライフサイクルに関与する酵素である熱帯熱マラリア原虫ジヒドロオロテートデヒドロゲナーゼ(Pf DHODH)の阻害剤として潜在的な可能性を示しています .

農薬における用途

ピラゾール誘導体は、農薬において幅広い用途を持っています . しかし、検索結果では、この分野における1-アセチル-3-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルの具体的な用途は言及されていません。

配位化学における用途

ピラゾール誘導体は、配位化学にも使用されます . この分野における1-アセチル-3-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルの具体的な役割は、検索結果では詳しく説明されていません。

有機金属化学における用途

ピラゾール誘導体は、有機金属化学にも使用されます . この分野における1-アセチル-3-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルの具体的な用途は、検索結果では言及されていません。

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

作用機序

Target of Action

Pyrazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making pyrazole derivatives valuable for developing new therapeutic agents .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target . These interactions can lead to changes in the target’s function, which can have therapeutic effects .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific structure and the nature of their targets . These effects can lead to changes in cellular processes, which can have therapeutic effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic effects

Result of Action

Pyrazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets and its effects on biochemical pathways .

Action Environment

Environmental factors can significantly impact the action of a compound, including its interaction with targets, its effects on biochemical pathways, and its pharmacokinetic properties

生化学分析

Biochemical Properties

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway. The compound acts as an inhibitor of this enzyme, thereby affecting the synthesis of pyrimidine nucleotides . Additionally, it interacts with other biomolecules such as hydrazines and malonyl chloride, which are involved in its synthesis and further biochemical transformations .

Cellular Effects

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by inhibiting specific transcription factors, leading to altered cellular metabolism . In cancer cells, it has shown potential in reducing cell viability and inducing apoptosis, making it a candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of action of ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules. The compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thus reducing pyrimidine nucleotide synthesis . This inhibition leads to a cascade of effects on cellular metabolism and gene expression. Additionally, the compound can undergo tautomerism, which influences its reactivity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are consistent over time, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has shown minimal toxicity and significant biochemical activity, particularly in inhibiting dihydroorotate dehydrogenase . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which aids in its distribution throughout the body . Additionally, it can be transported across cell membranes via passive diffusion and active transport mechanisms . These processes ensure its effective localization and accumulation in target tissues.

Subcellular Localization

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, primarily in the cytoplasm and mitochondria . The compound’s activity is influenced by its localization, as it can interact with mitochondrial enzymes and affect cellular respiration. Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its biochemical activity .

特性

IUPAC Name |

ethyl 2-acetyl-5-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNBDPJTYUZMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)

![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)